molecular formula C11H12BrNO3S B6277291 methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate CAS No. 501378-90-1

methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate

Cat. No. B6277291
CAS RN: 501378-90-1
M. Wt: 318.2
InChI Key:
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Description

Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound that is used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular formula of C10H11BrNO4S. It is a member of the class of compounds known as sulfonates and is commonly referred to as MBDS. This compound has a variety of applications in scientific research and is widely used in laboratory experiments.

Mechanism of Action

Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate acts as an inhibitor of enzymes. It binds to the active site of an enzyme, preventing it from catalyzing a reaction. This mechanism of action is useful for studying the structure and function of enzymes.
Biochemical and Physiological Effects
Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in the production of hormones and other biological molecules.

Advantages and Limitations for Lab Experiments

Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate is a useful tool for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.

Future Directions

The use of methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate in scientific research and laboratory experiments is likely to continue to grow. Future research could focus on the development of new synthesis methods for the compound, as well as on its use in the study of enzymes, proteins, and other biological molecules. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in drug development. Finally, research could be conducted on the optimization of existing laboratory protocols for the use of MBDS in experiments.

Synthesis Methods

Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate can be synthesized in various ways. One method involves the reaction of 4-bromobenzaldehyde with dimethylcarbamoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields the desired product in an overall yield of around 70%.

Scientific Research Applications

Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate is widely used in scientific research. It has been used in the study of the properties of organic compounds, the synthesis of new compounds, and the study of chemical reactions. It is also used in the study of enzymes, proteins, and other biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate involves the reaction of 4-bromo-2-nitrobenzoic acid with thionyl chloride to form 4-bromo-2-chlorobenzoic acid. This intermediate is then reacted with dimethylcarbamoyl chloride to form methyl 4-bromo-2-[(dimethylcarbamoyl)amino]benzoate. Finally, this compound is reacted with sodium sulfide to form the desired product.", "Starting Materials": [ "4-bromo-2-nitrobenzoic acid", "thionyl chloride", "dimethylcarbamoyl chloride", "sodium sulfide" ], "Reaction": [ "4-bromo-2-nitrobenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 4-bromo-2-chlorobenzoic acid.", "4-bromo-2-chlorobenzoic acid is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form methyl 4-bromo-2-[(dimethylcarbamoyl)amino]benzoate.", "Finally, methyl 4-bromo-2-[(dimethylcarbamoyl)amino]benzoate is reacted with sodium sulfide in the presence of a solvent such as DMF to form methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate." ] }

CAS RN

501378-90-1

Product Name

methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.2

Purity

95

Origin of Product

United States

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